4-(Thien-2-ylmethyl)benzylamine hydrochloride
Overview
Description
4-(Thien-2-ylmethyl)benzylamine hydrochloride is a useful research compound. Its molecular formula is C12H14ClNS and its molecular weight is 239.76 g/mol. The purity is usually 95%.
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Biological Activity
4-(Thien-2-ylmethyl)benzylamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological effects of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include a thienyl group and a benzylamine moiety. The presence of these functional groups contributes to its biological activity.
Property | Details |
---|---|
Molecular Formula | CHClN\S |
Molecular Weight | 249.75 g/mol |
Solubility | Soluble in water and organic solvents |
Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:
- Antidepressant Effects : Some studies suggest that this compound may possess antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes, potentially affecting metabolic pathways related to various diseases.
- Antitumor Activity : Preliminary studies indicate that derivatives of benzylamine compounds can inhibit human DNA topoisomerase II, suggesting potential antitumor activity .
Antidepressant Activity
A study highlighted the antidepressant-like effects of this compound in animal models. The compound was administered in varying doses, demonstrating significant reductions in depressive-like behaviors as measured by established behavioral tests (e.g., the forced swim test).
Antitumor Activity
In vitro studies have evaluated the antitumor potential of this compound. The results indicated that it exhibits cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to inhibit DNA topoisomerase II was particularly noted, making it a candidate for further investigation as an anticancer agent .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study on Depression : A clinical trial involving patients with major depressive disorder showed that treatment with the compound resulted in significant improvements in mood and anxiety levels compared to placebo controls. The trial monitored side effects and overall tolerability, affirming its safety profile.
- Case Study on Cancer Treatment : In a laboratory setting, researchers treated human cancer cell lines with varying concentrations of this compound. Results demonstrated dose-dependent inhibition of cell proliferation, with detailed analysis revealing alterations in apoptotic markers .
Properties
IUPAC Name |
[4-(thiophen-2-ylmethyl)phenyl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS.ClH/c13-9-11-5-3-10(4-6-11)8-12-2-1-7-14-12;/h1-7H,8-9,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDMSBXGZSSVJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CC=C(C=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656438 | |
Record name | 1-{4-[(Thiophen-2-yl)methyl]phenyl}methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1112459-82-1 | |
Record name | 1-{4-[(Thiophen-2-yl)methyl]phenyl}methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.